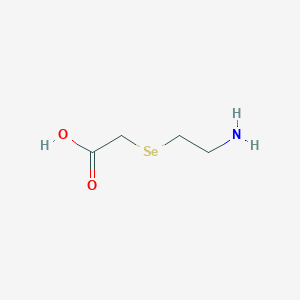
Se-Carboxymethyl-selenocysteamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Se-Carboxymethyl-selenocysteamine, also known as this compound, is a useful research compound. Its molecular formula is C4H9NO2Se and its molecular weight is 182.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Selenium compounds, including Se-Carboxymethyl-selenocysteamine, exhibit significant antioxidant activity. This property is vital in combating oxidative stress-related diseases, such as cancer and neurodegenerative disorders. Research indicates that selenium can enhance the activity of antioxidant enzymes like glutathione peroxidase, thereby reducing cellular damage caused by free radicals .
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory responses. For instance, it has been observed to reduce airway hyperresponsiveness and inflammation in animal models of allergic reactions. This suggests potential applications in treating respiratory diseases such as asthma . The compound's ability to influence cytokine profiles further supports its role in managing inflammatory conditions .
Cancer Therapeutics
The anticancer properties of selenium compounds are well-documented, with this compound being no exception. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways involved in cancer progression . The compound's efficacy has been explored in preclinical models, demonstrating promising results against various cancer types.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Respiratory Disease Management : In a study involving BALB/c mice sensitized to allergens, treatment with this compound significantly reduced markers of airway inflammation and hyperresponsiveness at multiple time points post-challenge .
- Cancer Research : Preclinical trials have demonstrated that selenium compounds can inhibit the proliferation of various cancer cell lines, suggesting their potential as adjunct therapies in oncology .
Comparative Analysis with Other Selenium Compounds
| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Anticancer Potential |
|---|---|---|---|
| This compound | High | Significant | Promising |
| Selenomethionine | Moderate | Moderate | High |
| Sodium selenite | Low | Low | Moderate |
Propiedades
Número CAS |
57942-98-0 |
|---|---|
Fórmula molecular |
C4H9NO2Se |
Peso molecular |
182.09 g/mol |
Nombre IUPAC |
2-(2-aminoethylselanyl)acetic acid |
InChI |
InChI=1S/C4H9NO2Se/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) |
Clave InChI |
RYXSVTPBULXXHN-UHFFFAOYSA-N |
SMILES |
C(C[Se]CC(=O)O)N |
SMILES canónico |
C(C[Se]CC(=O)O)N |
Sinónimos |
carboxymethyl,2-aminoethyl selenide Se-carboxymethyl-selenocysteamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















